Salicylcurcumin Salicylcurcumin Curcuminoids are natural and synthetic analogs of curcumin, a natural polyphenol with modulating effects in inflammation, cancer, and immunity. Salicylcurcumin is a synthetic curcuminoid which, like bisdemethoxycurcumin, lacks methoxy groups on both phenols. Furthermore, the hydroxyl groups on each phenol are positioned ortho, as in salicylates, rather than in the para position typical of curcuminoids. Salicylcurcumin has antioxidant and anticarcinogenic properties. Also, it increases the activity of quinone reductase in mouse hepatoma cells in a dose-dependent fashion, doubling activity at 0.3 μM salicylcurcumin.
Brand Name: Vulcanchem
CAS No.: 1236545-54-2
VCID: VC21224724
InChI: InChI=1S/C19H16O4/c20-16(11-9-14-5-1-3-7-18(14)22)13-17(21)12-10-15-6-2-4-8-19(15)23/h1-13,20,22-23H/b11-9+,12-10+,16-13-
SMILES: C1=CC=C(C(=C1)C=CC(=CC(=O)C=CC2=CC=CC=C2O)O)O
Molecular Formula: C19H16O4
Molecular Weight: 308.3 g/mol

Salicylcurcumin

CAS No.: 1236545-54-2

Cat. No.: VC21224724

Molecular Formula: C19H16O4

Molecular Weight: 308.3 g/mol

* For research use only. Not for human or veterinary use.

Salicylcurcumin - 1236545-54-2

Specification

Description Curcuminoids are natural and synthetic analogs of curcumin, a natural polyphenol with modulating effects in inflammation, cancer, and immunity. Salicylcurcumin is a synthetic curcuminoid which, like bisdemethoxycurcumin, lacks methoxy groups on both phenols. Furthermore, the hydroxyl groups on each phenol are positioned ortho, as in salicylates, rather than in the para position typical of curcuminoids. Salicylcurcumin has antioxidant and anticarcinogenic properties. Also, it increases the activity of quinone reductase in mouse hepatoma cells in a dose-dependent fashion, doubling activity at 0.3 μM salicylcurcumin.
CAS No. 1236545-54-2
Molecular Formula C19H16O4
Molecular Weight 308.3 g/mol
IUPAC Name (1E,4Z,6E)-5-hydroxy-1,7-bis(2-hydroxyphenyl)hepta-1,4,6-trien-3-one
Standard InChI InChI=1S/C19H16O4/c20-16(11-9-14-5-1-3-7-18(14)22)13-17(21)12-10-15-6-2-4-8-19(15)23/h1-13,20,22-23H/b11-9+,12-10+,16-13-
Standard InChI Key YHTJEXHNRBHKKK-QHVQDVIZSA-N
Isomeric SMILES C1=CC=C(C(=C1)/C=C/C(=C/C(=O)/C=C/C2=CC=CC=C2O)/O)O
SMILES C1=CC=C(C(=C1)C=CC(=CC(=O)C=CC2=CC=CC=C2O)O)O
Canonical SMILES C1=CC=C(C(=C1)C=CC(=CC(=O)C=CC2=CC=CC=C2O)O)O

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